molecular formula C17H22N2O2 B12169046 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12169046
M. Wt: 286.37 g/mol
InChI Key: CMKKIDQKVRZOTM-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a pyran ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide typically involves the formation of the pyran ring followed by the attachment of the indole moiety. This method uses DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as halogenation agents to generate the pyran ring in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyran ring may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a pyran ring and an indole moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-13(8-9-21-17)18-16(20)15-10-12-6-4-5-7-14(12)19(15)3/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,20)

InChI Key

CMKKIDQKVRZOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2C)C

Origin of Product

United States

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